Dolutegravir sodium is a second-generation integrase strand transfer inhibitor (INSTI) used in scientific research for its antiviral properties, specifically against Human Immunodeficiency Virus type 1 (HIV-1). [, ] It is classified as an antiretroviral drug, acting as a key component in combination therapies for HIV-1. [, ] Dolutegravir sodium plays a crucial role in understanding HIV-1 replication dynamics and developing innovative therapeutic strategies. [, ] Its use in scientific research extends beyond clinical trials, enabling the study of drug-protein interactions, development of novel drug delivery systems, and exploration of its potential in pre-exposure prophylaxis (PrEP). [, , ]
Several synthetic routes have been explored for the production of Dolutegravir sodium. One common approach involves a convergent strategy starting from 3-(R)-amino-1-butanol, building the BC ring system in four steps. [] The A ring is subsequently constructed via a one-pot 1,4-addition to diethyl-(2E/Z)-2-(ethoxymethylidene)-3-oxobutandioate followed by a magnesium bromide diethyl etherate (MgBr2·OEt2)-mediated regioselective cyclization. [] Amide formation with 2,4-difluorobenzylamine proceeds either from the carboxylic acid or through aminolysis of the corresponding ester precursor. [] Finally, salt formation yields Dolutegravir sodium. []
Alternative synthetic routes utilize maltol as a starting material. [, ] One such method involves a scalable oxidation process of maltol and palladium-catalyzed amidation to introduce the amide moiety. [] These approaches offer practical and efficient pathways for large-scale synthesis of Dolutegravir sodium. [, ]
Dolutegravir sodium exhibits a complex molecular structure, characterized by a pyridopyrazine-1,3-dione core. [, ] The structure includes a chiral center at the 4-position of the pyridopyrazine ring system. [, ] The presence of a sodium ion associated with the molecule results in the formation of the sodium salt. [, ] Molecular structure analysis of Dolutegravir sodium is essential for understanding its interaction with the HIV-1 integrase enzyme, as well as for the development of novel derivatives with enhanced activity. [, ]
Dolutegravir sodium functions as an HIV-1 integrase strand transfer inhibitor, specifically targeting the strand transfer step of the viral integration process. [, , ] It binds to the integrase enzyme, forming a stable complex with the viral DNA within the integrase active site. [, , ] This interaction effectively blocks the integration of viral DNA into the host cell genome, preventing HIV-1 replication. [, , ]
Dolutegravir sodium is a white to off-white crystalline powder. [, ] Its solubility in water is pH-dependent, exhibiting higher solubility at lower pH values. [, ] The stability of Dolutegravir sodium has been extensively studied under various conditions, including its susceptibility to hydrolysis and oxidation. [] Furthermore, its interaction with different excipients has been evaluated during the development of various formulations, including tablets, nanoparticles, and solid dispersions. [, , , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5